molecular formula C31H29N3O3S2 B11522048 5-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

5-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11522048
M. Wt: 555.7 g/mol
InChI Key: UXQHGUPWCKBVAY-UHFFFAOYSA-N
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Description

The compound 10-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a benzothiazole moiety, a methoxyphenyl group, and a dibenzo-diazepinone core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzothiazole moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Attachment of the benzothiazole moiety to the acetyl group: This step involves the reaction of the benzothiazole with an acylating agent.

    Formation of the dibenzo-diazepinone core: This step involves the cyclization of the intermediate with a suitable diamine and a methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

10-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dibenzo-diazepinone core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can lead to the formation of alcohols.

Scientific Research Applications

10-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study the function of specific proteins or enzymes.

    Medicine: It has potential as a therapeutic agent for the treatment of various diseases.

    Industry: It can be used as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 10-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific proteins or enzymes to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

10-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: can be compared with other similar compounds, such as:

    Benzothiazole derivatives: These compounds share the benzothiazole moiety and may have similar chemical properties.

    Dibenzo-diazepinone derivatives: These compounds share the dibenzo-diazepinone core and may have similar biological activities.

The uniqueness of 10-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C31H29N3O3S2

Molecular Weight

555.7 g/mol

IUPAC Name

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H29N3O3S2/c1-31(2)16-23-28(25(35)17-31)29(19-12-14-20(37-3)15-13-19)34(24-10-6-4-8-21(24)32-23)27(36)18-38-30-33-22-9-5-7-11-26(22)39-30/h4-15,29,32H,16-18H2,1-3H3

InChI Key

UXQHGUPWCKBVAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CSC4=NC5=CC=CC=C5S4)C6=CC=C(C=C6)OC)C(=O)C1)C

Origin of Product

United States

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